molecular formula C18H24N4O3 B5683757 [(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B5683757
M. Wt: 344.4 g/mol
InChI Key: QJANDPDILFJMJH-IRXDYDNUSA-N
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Description

[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate a protected intermediate. Subsequent deprotection and amide formation yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A compound with a similar pyrrolidine ring structure.

    (S)-N-Ethyl-1-methyl-4-(3-methylmorpholino)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: A compound with a similar pyrazole moiety.

Uniqueness

[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-20(9-13-8-19-21(2)10-13)16-11-22(12-17(16)23)18(24)14-4-6-15(25-3)7-5-14/h4-8,10,16-17,23H,9,11-12H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJANDPDILFJMJH-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CN(C)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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